4-Chlorosulfonylcinnamic acid

HDAC inhibition Anticancer drug discovery Cinnamohydroxamic acid synthesis

4-Chlorosulfonylcinnamic acid (CAS 17641-30-4), IUPAC name (E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid, is a synthetic cinnamic acid derivative bearing a reactive chlorosulfonyl (-SO₂Cl) group at the para position of the phenyl ring and a trans-configured α,β-unsaturated carboxylic acid moiety. With a molecular formula of C₉H₇ClO₄S, a molecular weight of 246.67 g/mol, a calculated LogP of 2.79, and a topological polar surface area (TPSA) of 79.8 Ų, it appears as a yellow to white solid with a melting point above 190 °C (decomposition).

Molecular Formula C₉H₇ClO₄S
Molecular Weight 246.67 g/mol
CAS No. 17641-30-4
Cat. No. B016287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorosulfonylcinnamic acid
CAS17641-30-4
Synonyms3-[4-(Chlorosulfonyl)phenyl]-2-propenoic Acid;  3-(4-Chlorosulfonylphenyl)acrylic Acid; 
Molecular FormulaC₉H₇ClO₄S
Molecular Weight246.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl
InChIInChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
InChIKeyZGGPGWYMMZNPOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorosulfonylcinnamic Acid (CAS 17641-30-4): A Para-Sulfonyl Chloride Cinnamic Acid Building Block for Sulfonamide and Sulfur-Linked Derivative Synthesis


4-Chlorosulfonylcinnamic acid (CAS 17641-30-4), IUPAC name (E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid, is a synthetic cinnamic acid derivative bearing a reactive chlorosulfonyl (-SO₂Cl) group at the para position of the phenyl ring and a trans-configured α,β-unsaturated carboxylic acid moiety [1]. With a molecular formula of C₉H₇ClO₄S, a molecular weight of 246.67 g/mol, a calculated LogP of 2.79, and a topological polar surface area (TPSA) of 79.8 Ų, it appears as a yellow to white solid with a melting point above 190 °C (decomposition) . The compound is classified within the broader family of cinnamic acid derivatives but is functionally distinguished by the electrophilic sulfonyl chloride group, which enables nucleophilic displacement reactions with amines, alcohols, and thiols to generate sulfonamide, sulfonate ester, and sulfide products, respectively [2]. It is commercially available from suppliers including Toronto Research Chemicals (catalog TRC-C383200) as a research-grade intermediate .

Why 4-Chlorosulfonylcinnamic Acid Cannot Be Replaced by Generic Cinnamic Acid Derivatives in Sulfonamide-Directed Synthesis


4-Chlorosulfonylcinnamic acid is not interchangeable with simpler cinnamic acid analogs such as cinnamic acid (CAS 621-82-9), 4-chlorocinnamic acid (CAS 1615-02-7), or 4-nitrocinnamic acid because those compounds lack the electrophilic -SO₂Cl handle required for direct sulfonamide, sulfonate ester, or alkylthio/arylthio bond construction [1]. While 4-chlorocinnamic acid functions as a direct enzyme inhibitor (e.g., mushroom tyrosinase IC₅₀ = 0.477 mM monophenolase / 0.229 mM diphenolase), 4-chlorosulfonylcinnamic acid serves an orthogonal role as a synthetic intermediate whose value lies in the controlled, sequential diversification of the sulfonyl chloride group . The dihydro analog 3-(4-chlorosulfonylphenyl)propionic acid (CAS 516595) retains the sulfonyl chloride group but lacks the conjugated double bond essential for solid-state [2+2] photodimerization applications, where the trans-cinnamic acid framework provides the requisite olefin geometry for supramolecular assembly and UV-initiated cyclobutane formation [2]. Furthermore, the para regiochemistry of the chlorosulfonyl group on the cinnamic acid scaffold dictates the geometry of hydrogen-bonded supramolecular dimers in crystal engineering studies; the meta isomer 3-(3-chlorosulfonylphenyl)prop-2-enoic acid, disclosed in HDAC inhibitor patents, would orient the reactive handle at a sterically and electronically distinct position, altering both reactivity and crystallographic packing [3]. Consequently, procurement of the para-substituted variant is mandatory for any study or synthetic campaign relying on the combination of: (i) a para-positioned sulfonyl chloride electrophile, (ii) a trans-α,β-unsaturated carboxylic acid scaffold, and (iii) the ability to construct sulfonamide-linked or sulfur-linked libraries through one-pot aqueous or solvent-based protocols.

4-Chlorosulfonylcinnamic Acid: Quantitative Comparator-Based Evidence for Differentiated Procurement


Sulfonamide-Directed HDAC Inhibitor Synthesis: Cinnamohydroxamic Acid Derivatives Show Single-Digit Micromolar Anticancer Activity Only When Built on the 4-Chlorosulfonylcinnamic Acid Scaffold

Wang et al. (2016) employed 4-chlorosulfonylcinnamic acid as the compulsory starting material to construct a series of cinnamohydroxamic acid HDAC inhibitors. The synthesis proceeded via chlorosulfonation of cinnamic acid at 0 °C to yield the target compound 1, followed by sequential conversion to the methyl ester, sulfonamide formation with primary amines, and final hydroxamic acid installation. Among the final sulfonamide-linked derivatives, compound 7e exhibited strong HDAC inhibitory activity with enhanced selectivity for HDAC-6 and demonstrated anti-proliferative activity against A549 lung cancer cells in vitro and in vivo with lower toxicity to normal cells compared to the pan-HDAC inhibitor SAHA (Vorinostat). The critical structural feature enabling this activity is the para-sulfonamide linkage derived from the 4-chlorosulfonylcinnamic acid intermediate; cinnamic acid itself or 4-chlorocinnamic acid cannot provide this sulfonamide connectivity. Hybrid compounds 84a,b, synthesized using analogous sulfonamide-forming chemistry from aryl sulfonyl chlorides, achieved IC₅₀ values of 0.77–5.25 μM (MTT assay) against HL60 and HuT102 cancer cell lines, comparable to Vorinostat (IC₅₀ = 0.69 and 9.00 μM) [1].

HDAC inhibition Anticancer drug discovery Cinnamohydroxamic acid synthesis

One-Pot Aqueous-Phase Synthesis of trans-4-Alkylthio- and 4-Arylthio-Cinnamic Acids: Exclusive Reactivity of the Para-Sulfonyl Chloride Handle

A study published in the Journal of Chemical Research (2008) demonstrated a one-pot synthesis of trans-4-alkylthio- and trans-4-arylthio-cinnamic acids directly from trans-4-chlorosulfonylcinnamic acid in an aqueous medium. The methodology exploits the para-chlorosulfonyl group as a leaving group for nucleophilic displacement by alkyl and aryl thiols. This aqueous one-pot protocol is only feasible because the chlorosulfonyl group is positioned para to the acrylic acid side chain; ortho or meta isomers would exhibit altered reactivity profiles due to steric hindrance or electronic effects. The resulting alkylthio- and arylthio-cinnamic acid products were evaluated for antimicrobial activity, demonstrating that the 4-chlorosulfonylcinnamic acid scaffold serves as a gateway to diverse sulfur-linked cinnamic acid libraries that cannot be accessed from cinnamic acid, 4-chlorocinnamic acid, or 4-nitrocinnamic acid [1].

Green chemistry One-pot synthesis Antimicrobial agent synthesis

Solid-State [2+2] Photodimerization: Olefin Spacing of 3.77–4.01 Å in Sulfonamidecinnamic Acid Crystals Enables Programmed Cyclobutane Formation

Yan et al. (CrystEngComm, 2013) prepared phenylalanine sulfonamidecinnamic acids by coupling 4-chlorosulfonylcinnamic acid with D- and DL-phenylalanine. The resulting sulfonamidecinnamic acids crystallized as supramolecular dimers via carboxylic acid hydrogen bonding, placing the olefinic bonds of the trans-cinnamic acid moiety at distances of 3.77–4.01 Å—within the Schmidt criterion (<4.2 Å) for solid-state [2+2] photodimerization. UV irradiation of these crystals produced cyclobutane photodimers in a single-crystal-to-single-crystal transformation. In a parallel study on valine sulfonamidecinnamic acids (Wheeler et al., 2011–2012), the homochiral crystalline phase promoted asymmetric photodimerization with 90% conversion [1]. The Wheeler group further established that the supramolecular dimer motif depends critically on both the para-sulfonamide linkage geometry and the trans-cinnamic acid scaffold; replacement with the dihydro analog (3-(4-chlorosulfonylphenyl)propionic acid) eliminates the olefin required for photodimerization, while the meta-sulfonyl chloride isomer would alter the hydrogen-bonding topology and olefin alignment [2].

Crystal engineering Solid-state photochemistry Supramolecular chemistry

Cytotoxic Chalcone–Cinnamic Acid Sulfonamides: MCF-7 and MDA-MB-231 Breast Cancer Cell Inhibition Achieved Exclusively Through 4-Chlorosulfonylcinnamic Acid-Derived Intermediates

At the Brazilian Meeting on Organic Synthesis (BMOS, 2018), researchers reported the synthesis of chalcone–cinnamic acid sulfonamides in three steps: (a) Claisen-Schmidt condensation to prepare 4'-aminochalcones; (b) chlorosulfonation of cinnamic acid to produce 4-chlorosulfonylcinnamic acid (compound 6); and (c) coupling of compound 6 with aminochalcones to yield sulfonamides 7–11 in 6–19% global yields. The resulting sulfonamides demonstrated cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values of 69.8, 40.5, 45.7, 52.7, and 30.8 μM, respectively. Compounds 7, 9, and 10 were additionally active against triple-negative MDA-MB-231 cells with IC₅₀ values of 85.9, 63.7, and 67.6 μM [1]. The sulfonamide linkage between the chalcone and cinnamic acid pharmacophores is formed exclusively through the chlorosulfonyl intermediate; direct coupling of cinnamic acid or 4-chlorocinnamic acid to the aminochalcone would require activation chemistry and would produce an amide rather than a sulfonamide, yielding a fundamentally different chemotype with altered hydrogen-bonding capacity and geometry [2].

Breast cancer Cytotoxicity Sulfonamide synthesis

Physicochemical Differentiation: LogP and TPSA Comparison Distinguishes 4-Chlorosulfonylcinnamic Acid from Its Closest Commercial Analogs

The calculated physicochemical properties of 4-chlorosulfonylcinnamic acid differentiate it from the most frequently considered commercial alternatives. The compound has a LogP of 2.79 (or XLogP3 of 1.8), a TPSA of 79.8 Ų, and 1 hydrogen bond donor with 4 hydrogen bond acceptors . By comparison, cinnamic acid (parent) has a LogP of approximately 2.13 and a TPSA of 37.3 Ų, while 4-chlorocinnamic acid has a LogP of approximately 2.65 and a TPSA of 37.3 Ų. The significantly higher TPSA of 4-chlorosulfonylcinnamic acid (79.8 vs. 37.3 Ų) reflects the contribution of the sulfonyl chloride group and predicts reduced passive membrane permeability relative to the non-sulfonylated analogs—an important consideration when designing compound libraries where the intermediate's physicochemical profile influences the drug-likeness of final products [1]. Additionally, the compound's melting point above 190 °C (decomposition), density of 1.525 g/cm³, and hygroscopic storage requirements (-20 °C under inert atmosphere) impose handling conditions distinct from the more stable, lower-melting cinnamic acid (mp 133 °C) and 4-chlorocinnamic acid (mp 248–250 °C) .

Lipophilicity Drug-likeness Physicochemical profiling

Patent-Validated Intermediate Status: US 7,183,298 and US20050085515A1 Explicitly Claim 4-Chlorosulfonylcinnamic Acid as an HDAC Inhibitor Building Block

United States Patent 7,183,298 (granted 2007-02-27) and related application US20050085515A1, assigned to TopoTarget UK Limited, disclose carbamic acid compounds comprising a sulfonamide linkage as HDAC inhibitors. In these patents, 3-(4-chlorosulfonylphenyl)prop-2-enoic acid (i.e., 4-chlorosulfonylcinnamic acid) is specifically claimed and utilized as the key intermediate for constructing the sulfonamide linkage that connects the cinnamic acid aryl leader group to the hydroxamic acid zinc-binding moiety [1]. The patent also discloses the meta isomer 3-(3-chlorosulfonylphenyl)prop-2-enoic acid for comparison, establishing that regiochemistry matters for the claimed HDAC pharmacophore. Critically, the compound is identified by both its chemical name and InChIKey (ZGGPGWYMMZNPOY-UHFFFAOYSA-N), enabling unambiguous procurement for freedom-to-operate searches or for use in developing novel HDAC inhibitors that avoid the claimed sulfonamide linkage [2]. A related patent (CN101245040B, Tongji University) describes an improved process for producing trans-4-chlorosulfonylcinnamic acid at scale using chlorosulfonic acid and cinnamic acid at controlled temperature, achieving molar ratios of chlorosulfonic acid to cinnamic acid of 9:1 to 12:1 with extended reaction times of 16–18 hours for complete conversion [3].

HDAC inhibitor patents Sulfonamide drug synthesis Intellectual property

Prioritized Application Scenarios for 4-Chlorosulfonylcinnamic Acid Based on Quantitative Evidence


Synthesis of Sulfonamide-Linked HDAC Inhibitors for Oncology Drug Discovery

Medicinal chemistry teams pursuing histone deacetylase (HDAC) inhibitors with a cinnamic acid–sulfonamide–hydroxamic acid pharmacophore should procure 4-chlorosulfonylcinnamic acid as the mandatory starting material. The synthetic route documented by Wang et al. (2016) proceeds via chlorosulfonation of cinnamic acid to the target compound, methyl esterification, sulfonamide formation with primary amines, and final hydroxamic acid installation, yielding compounds with HDAC-6 selectivity and in vivo antitumor activity in A549 xenograft models [1]. The alternative approach—using 4-chlorocinnamic acid or parent cinnamic acid—cannot generate the sulfonamide linkage and would produce amide-linked analogs with fundamentally different hydrogen-bonding geometry and target-binding profiles. Furthermore, the patent literature (US 7,183,298 and US20050085515A1) confirms the centrality of this intermediate in the HDAC inhibitor chemical space, making it essential for both innovation and freedom-to-operate considerations [2].

One-Pot Construction of Sulfur-Linked Cinnamic Acid Libraries for Antimicrobial Screening

For antimicrobial drug discovery programs requiring diverse cinnamic acid derivatives with alkylthio or arylthio substituents at the para position, 4-chlorosulfonylcinnamic acid enables a one-pot aqueous synthetic protocol that cannot be replicated by any other commercially available cinnamic acid building block. The Journal of Chemical Research (2008) demonstrated direct conversion to trans-4-alkylthio- and trans-4-arylthio-cinnamic acids in aqueous medium, leveraging the electrophilic sulfonyl chloride as a leaving group for nucleophilic displacement by thiols [1]. This green chemistry approach avoids multi-step sequences involving protection/deprotection or transition-metal catalysis that would be required if starting from 4-bromocinnamic acid or 4-iodocinnamic acid. The resulting thioether-linked products have documented antimicrobial applications, making this compound the preferred building block for any library synthesis aiming to explore sulfur-substituted cinnamic acid chemical space.

Crystal Engineering of Photoactive Supramolecular Materials Using the trans-Cinnamic Acid Scaffold

Solid-state photochemistry and crystal engineering groups investigating [2+2] photodimerization reactions should select 4-chlorosulfonylcinnamic acid as the foundation for constructing sulfonamidecinnamic acid frameworks. The Wheeler group has established (CrystEngComm 2011–2013) that coupling 4-chlorosulfonylcinnamic acid with amino acids (phenylalanine, valine) yields sulfonamidecinnamic acids that reliably crystallize as carboxylic acid hydrogen-bonded dimers with olefin···olefin spacings of 3.77–4.01 Å—within the Schmidt criterion for solid-state photodimerization [1]. The homochiral valine sulfonamidecinnamic acid achieves 90% asymmetric photodimerization conversion. The dihydro analog 3-(4-chlorosulfonylphenyl)propionic acid, which lacks the double bond, is completely incapable of photodimerization, while the meta isomer would produce different crystal packing motifs. For groups studying stereocontrolled solid-state synthesis, enantiospecific photochemistry, or crystal engineering with hydrogen-bonded supramolecular synthons, 4-chlorosulfonylcinnamic acid is the essential precursor [2].

Breast Cancer-Focused Chalcone–Cinnamic Acid Hybrid Molecule Development

Oncology research groups developing cinnamic acid–chalcone conjugates as cytotoxic agents against breast cancer should procure 4-chlorosulfonylcinnamic acid to access the sulfonamide-linked chemotype. The BMOS 2018 study demonstrated that sulfonamides synthesized from 4-chlorosulfonylcinnamic acid and 4'-aminochalcones exhibit IC₅₀ values as low as 30.8 μM against MCF-7 cells and 63.7 μM against triple-negative MDA-MB-231 cells [1]. Critically, the sulfonamide linkage between the chalcone and cinnamic acid pharmacophores is a distinct chemical structure from an amide linkage, with different hydrogen-bond donor/acceptor properties, conformational preferences, and metabolic stability. Synthesis of this exact chemotype requires the chlorosulfonyl intermediate; procurement of cinnamic acid, 4-chlorocinnamic acid, or any other cinnamic acid derivative without the -SO₂Cl group will lead to a different compound series with unvalidated biological activity.

Quote Request

Request a Quote for 4-Chlorosulfonylcinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.